molecular formula C10H12N2 B183705 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole CAS No. 13623-58-0

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

Cat. No. B183705
CAS RN: 13623-58-0
M. Wt: 160.22 g/mol
InChI Key: VDGKMJYQQUTBQD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Molecular Docking in Antimicrobial Applications : A derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was synthesized and characterized. Molecular docking studies with Candida albicans dihydrofolate reductase showed that this molecule binds tightly to the target protein, suggesting potential for antimicrobial applications (Jayashree et al., 2019).

  • Corrosion Inhibition : Imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives demonstrated significant corrosion inhibition, implying their potential use in protecting metals against corrosion (Prashanth et al., 2021).

  • Crystal Structure and Molecular Docking for Antimicrobial Agents : The crystal structure of certain imidazole derivatives was studied, with molecular docking implemented to understand their inhibitory activity against glucosamine 6-phosphate synthase, a target for antimicrobial agents (Sharma et al., 2018).

  • Pharmacological Effects : The (+)-enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole exhibits hypotensive effects via inhibition of I1-imidazoline receptors (Giannella et al., 2005).

  • Photochromism in Material Science : Derivatives of 2-(2,5-dimethylthiophen-3-yl)imidazoles have shown photochromism upon irradiation, indicating potential applications in the field of material science, particularly in developing photo-responsive materials (Bai et al., 2010).

  • Corrosion Inhibition for Carbon Steel : A novel imidazoline derivative, 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), was found to be an effective corrosion inhibitor for P110 carbon steel in hydrochloric acid environment (Zhang et al., 2015).

  • Molecular Dynamics and Docking in Reactivity Studies : A study on the synthesis and characterization of imidazole derivatives, including investigations of their reactive properties using DFT and molecular dynamics simulations, was conducted. This research suggests applications in understanding the reactivity of such compounds in various environments (Thomas et al., 2018).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the primary scientific literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKMJYQQUTBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282738
Record name 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

CAS RN

13623-58-0
Record name NSC27752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)imidazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD74D3TP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VG Nenajdenko, VM Muzalevskiy… - The Journal of …, 2010 - ACS Publications
The reaction of β-halogeno-β-polyfluoromethylstyrenes with N,N- or N,O-binucleophiles leads to unexpected fragmentation products (imidazolines) or to heterocyclization giving CF 3 -…
Number of citations: 52 pubs.acs.org

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